molecular formula C14H16Cl2N4 B8197637 [1,1'-Biphenyl]-4,4'-bis(carboximidamide) dihydrochloride

[1,1'-Biphenyl]-4,4'-bis(carboximidamide) dihydrochloride

Cat. No.: B8197637
M. Wt: 311.2 g/mol
InChI Key: MKTIUBJGFSOANX-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride is a chemical compound with the molecular formula C14H14N4·2HCl. It is a derivative of biphenyl, where the biphenyl core is substituted with carboximidamide groups at the 4 and 4’ positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride typically involves the reaction of biphenyl-4,4’-dicarboxylic acid with ammonia or an amine in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

[1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: The carboximidamide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Biphenyl-4,4’-dicarboxylic acid.

    Reduction: Biphenyl-4,4’-diamine.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential therapeutic effects in treating certain diseases.

    Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride involves its interaction with specific molecular targets. The carboximidamide groups can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes, altering their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1,1’-Biphenyl]-4-carboximidamide hydrochloride
  • Pyridine-2,6-bis(carboximidamide) dihydrochloride
  • N,N-dimethyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide hydroiodide

Uniqueness

[1,1’-Biphenyl]-4,4’-bis(carboximidamide) dihydrochloride is unique due to its biphenyl core with two carboximidamide groups, which provides distinct chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

4-(4-carbamimidoylphenyl)benzenecarboximidamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4.2ClH/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18;;/h1-8H,(H3,15,16)(H3,17,18);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTIUBJGFSOANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=N)N)C(=N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,1'-Biphenyl]-4,4'-bis(carboximidamide) dihydrochloride
Reactant of Route 2
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[1,1'-Biphenyl]-4,4'-bis(carboximidamide) dihydrochloride
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[1,1'-Biphenyl]-4,4'-bis(carboximidamide) dihydrochloride
Reactant of Route 4
[1,1'-Biphenyl]-4,4'-bis(carboximidamide) dihydrochloride
Reactant of Route 5
[1,1'-Biphenyl]-4,4'-bis(carboximidamide) dihydrochloride
Reactant of Route 6
[1,1'-Biphenyl]-4,4'-bis(carboximidamide) dihydrochloride

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